8-chloro-7-(pentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-Chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic compound belonging to the class of chromanone derivatives. Chromanones are heterocyclic compounds that have shown significant biological activities and are used as building blocks in medicinal chemistry . This particular compound is characterized by the presence of a chlorine atom at the 8th position and a pentyloxy group at the 7th position on the chromanone scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours. Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for chromanone derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and pentyloxy groups but shares the core chromanone structure.
Chromen-4-one: Similar to chroman-4-one but with a double bond between C-2 and C-3.
Flavanone: A related compound with a similar structure but different substitution patterns.
Uniqueness
8-Chloro-7-(pentyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Properties
Molecular Formula |
C17H19ClO3 |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
8-chloro-7-pentoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H19ClO3/c1-2-3-4-8-20-16-10-15-13(9-14(16)18)11-6-5-7-12(11)17(19)21-15/h9-10H,2-8H2,1H3 |
InChI Key |
MNGZHKFWXCZPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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